4-Methylisoquinolin-3-ol
Description
4-Methylisoquinolin-3-ol is a substituted isoquinoline derivative featuring a hydroxyl group (-OH) at position 3 and a methyl group (-CH₃) at position 4 of the isoquinoline scaffold. Isoquinoline derivatives are widely studied for their diverse biological activities, including enzyme inhibition and medicinal applications .
Properties
IUPAC Name |
4-methyl-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWCYONTZZFFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308379 | |
| Record name | 4-Methyl-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-67-8 | |
| Record name | 4-Methyl-3(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylisoquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of 4-Methylisoquinolin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated isoquinoline derivatives
Scientific Research Applications
Chemistry
4-Methylisoquinolin-3-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its aromatic structure makes it valuable in creating derivatives that can exhibit enhanced properties.
Biology
Research indicates that this compound possesses antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in infection control.
Medicine
The compound is being explored for its potential therapeutic applications:
- Antitumor Activity: In vivo studies have shown significant tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg in xenograft models.
- Anti-inflammatory Effects: It has demonstrated efficacy in reducing inflammation markers in models of induced arthritis.
Industry
Due to its aromatic characteristics, 4-Methylisoquinolin-3-ol is utilized in producing dyes and pigments. Its chemical properties allow for various industrial applications where color stability and vibrancy are essential.
Table 1: Antimicrobial Activity of 4-Methylisoquinolin-3-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 16 µg/mL | Good activity |
| Pseudomonas aeruginosa | 64 µg/mL | Variable activity |
Table 2: In Vivo Study Results
| Study Type | Objective | Results |
|---|---|---|
| Antitumor Study | Evaluate anticancer effects | Tumor growth inhibition up to 60% |
| Anti-inflammatory Study | Assess effects on inflammation | Significant reduction in paw swelling |
Case Studies
-
Case Study on Cancer Treatment
- Objective: Evaluate anticancer effects in breast cancer models.
- Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
-
Case Study on Infection Control
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Showed effective inhibition of growth in multi-drug resistant strains.
Mechanism of Action
The mechanism of action of 4-Methylisoquinolin-3-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
- Electronic Effects : The methoxy (-OCH₃) group at position 1 in the latter compound is electron-donating, which may alter aromatic ring reactivity or binding interactions in biological systems .
- Biological Activity: Hydroxyl groups often participate in hydrogen bonding with target enzymes or receptors, suggesting 4-Methylisoquinolin-3-ol may exhibit distinct inhibition mechanisms compared to its amine-substituted analog .
Physical Properties
- Melting Points: The compound 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol melts at 214–216°C, reflecting high crystallinity due to extended conjugation and hydrogen bonding . Data for 4-Methylisoquinolin-3-ol and its amine analog are unavailable.
Biological Activity
4-Methylisoquinolin-3-ol is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with 4-Methylisoquinolin-3-ol, including its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Methylisoquinolin-3-ol can be represented as follows:
This compound features a methyl group at the 4-position and a hydroxyl group at the 3-position of the isoquinoline ring system, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Methylisoquinolin-3-ol. Its effectiveness has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of 4-Methylisoquinolin-3-ol
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 17.8 | Induction of apoptosis |
| HePG2 | 12.4 | Inhibition of cell proliferation |
| PACA2 | 44.4 | Down-regulation of TP53, FASN genes |
In one study, the compound exhibited IC50 values ranging from 12.4 µM to 44.4 µM across different cancer cell lines, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and gene expression modulation .
Antibacterial Activity
4-Methylisoquinolin-3-ol has also been investigated for its antibacterial properties. Research indicates that it demonstrates moderate to good activity against various bacterial strains.
Table 2: Antibacterial Activity of 4-Methylisoquinolin-3-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
The compound showed MIC values ranging from approximately 4.69 µM to 8.33 µM against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, 4-Methylisoquinolin-3-ol exhibits antifungal activity against various fungal strains.
Table 3: Antifungal Activity of 4-Methylisoquinolin-3-ol
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity was assessed with MIC values indicating effective inhibition against common pathogenic fungi .
Case Studies and Research Findings
Several case studies have documented the biological activity of isoquinoline derivatives, including 4-Methylisoquinolin-3-ol:
- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, evidenced by increased levels of caspase-3 and BAX proteins while decreasing Bcl-2 levels .
- Mechanistic Insights : Further investigations revealed that the compound could induce G2/M phase arrest in cancer cells, leading to inhibited cell migration and invasion .
Q & A
Q. How can kinetic and mechanistic studies be designed to understand side reactions during the synthesis of 4-Methylisoquinolin-3-ol derivatives?
- Methodological Answer : Use in situ FTIR to monitor acyl chloride consumption. Quench reactions at intervals and analyze intermediates via LC-MS. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps, such as nucleophilic attack on the isoquinoline core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
